N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE
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Overview
Description
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE is a complex organic compound that features a unique structure combining a cyclopenta[b]thiophene core with a cyano group and a phenylprop-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and thiophene-based compounds, such as:
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4aS,8aS)-octahydro-2(1H)-isoquinolinyl]acetamide
- 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide
Uniqueness
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-3-PHENYLPROP-2-YNAMIDE is unique due to its combination of a cyclopenta[b]thiophene core with a cyano group and a phenylprop-2-ynamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c18-11-14-13-7-4-8-15(13)21-17(14)19-16(20)10-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHUEQODRIJUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C#CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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